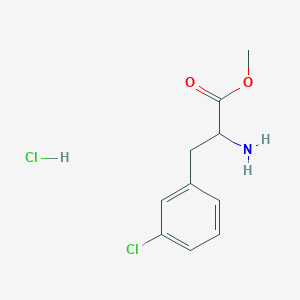

Raclopride Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ラクロプリド塩酸塩は、選択的なドーパミンD2受容体拮抗薬です。特に神経画像分野における科学研究において、炭素11などの同位体で放射標識できることから、広く使用されています。 この化合物は、パーキンソン病やハンチントン病などの疾患における脳のドーパミン系を研究する上で不可欠な役割を果たしてきました .

準備方法

合成経路および反応条件

ラクロプリド塩酸塩の合成には、通常、デスメチル前駆体のメチル化が含まれます。一般的な方法の1つには、水素化ナトリウム(NaH)を含むジメチルホルムアミド(DMF)溶液中の[11C]メチルヨウ化物の使用があります。 この反応により、放射化学収率11〜14%で[11C]ラクロプリドが得られます .

工業生産方法

ラクロプリド塩酸塩の工業生産方法は、公開されている情報ではあまり詳しく記載されていません。 合成は一般的に、工業的な需要に対応するためにスケールアップされた、実験室的方法と同様の原理に従います。

化学反応の分析

反応の種類

ラクロプリド塩酸塩は、ヒドロキシル基やメトキシ基などの官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、ハロアルカンや水素化ナトリウムなどの塩基が含まれます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。

還元反応: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、デスメチル前駆体のメチル化によりラクロプリド塩酸塩が生成されます .

科学的研究の応用

ラクロプリド塩酸塩は、科学研究において幅広い応用範囲を持っています。

神経画像: 脳内のドーパミンD2受容体の量を研究するために、陽電子放出断層撮影(PET)で使用されます.

パーキンソン病研究: 脳内で、内因性ドーパミンと放射標識されたラクロプリドの競合を理解するのに役立ちます.

ハンチントン病研究: 脳のD2受容体の結合を測定することで、疾患の重症度を評価するために使用されます.

パーソナリティ障害: D2受容体の結合能力とパーソナリティ特性の関係を調査した研究があります.

作用機序

ラクロプリド塩酸塩は、ドーパミンD2受容体に対する選択的な拮抗薬として作用します。 これらの受容体に結合することにより、さまざまな脳機能に関与する神経伝達物質であるドーパミンの作用を阻害します。 この阻害は、ドーパミン系とそのさまざまな神経学的状態における役割を研究するのに役立ちます .

類似化合物の比較

ラクロプリド塩酸塩は、スルピリドやレモキシプリドなどの他の置換ベンズアミドと構造的に関連しています。 これらの化合物に比べて効力が強い。 スルピリドやレモキシプリドとは異なり、ラクロプリド塩酸塩はドーパミンD2受容体に対してより選択性が高く、神経画像研究に適した選択肢となっています .

類似化合物のリスト

- スルピリド

- レモキシプリド

結論

ラクロプリド塩酸塩は、特に神経画像分野における科学研究において、貴重な化合物です。 ドーパミンD2受容体に選択的に結合し、放射標識できることから、さまざまな神経学的状態におけるドーパミン系を研究するための不可欠なツールとなっています。

類似化合物との比較

Raclopride Hydrochloride is structurally related to other substituted benzamides like sulpiride and remoxipride. it has higher potency compared to these compounds. Unlike sulpiride and remoxipride, this compound is more selective for dopamine D2 receptors, making it a preferred choice for neuroimaging studies .

List of Similar Compounds

- Sulpiride

- Remoxipride

Conclusion

This compound is a valuable compound in scientific research, particularly in the field of neuroimaging. Its ability to selectively bind to dopamine D2 receptors and be radiolabeled makes it an essential tool for studying the dopaminergic system in various neurological conditions.

特性

分子式 |

C15H21Cl3N2O3 |

|---|---|

分子量 |

383.7 g/mol |

IUPAC名 |

3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H |

InChIキー |

ITLUETSTZABOFM-UHFFFAOYSA-N |

正規SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-(7-methyl-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl)hept-2-en-4-one](/img/structure/B12310627.png)

![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)

![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)